3-(Trifluoromethoxy)naphthalen-2-amine
Description
Contextual Significance of Trifluoromethoxy-Substituted Naphthalenes
The introduction of fluorine-containing groups into organic molecules is a key strategy in modern medicinal chemistry to enhance the physicochemical and biological properties of drug candidates. mdpi.comnih.gov The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a substituent that can profoundly influence a molecule's characteristics. mdpi.comnih.gov
The trifluoromethoxy group is recognized for imparting several advantageous properties:
Increased Lipophilicity: The -OCF3 group significantly enhances a molecule's lipid solubility. This is a critical factor for improving membrane permeability and, consequently, the absorption and distribution of potential drug compounds within the body. mdpi.comnih.gov
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic breakdown by oxidative enzymes in the liver. This can increase the half-life of a drug, allowing for more sustained action. mdpi.comontosight.ai
Electron-Withdrawing Nature: As a potent electron-withdrawing group, -OCF3 can alter the electronic environment of the aromatic ring to which it is attached. This modification can influence how the molecule binds to biological targets like enzymes or receptors, potentially enhancing its potency and selectivity. ontosight.aiwikipedia.org
The strategic placement of a trifluoromethoxy group on a naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, is a synthetic approach aimed at leveraging these benefits to create novel compounds with potentially superior pharmacological profiles.
| Substituent Group | Symbol | Hydrophobicity Parameter (π) | Key Characteristic |
|---|---|---|---|
| Hydrogen | -H | 0.00 | Baseline/Reference |
| Fluorine | -F | +0.14 | Small size, high electronegativity |
| Trifluoromethyl | -CF₃ | +0.88 | Lipophilic, electron-withdrawing |
| Trifluoromethoxy | -OCF₃ | +1.04 | Highly lipophilic, metabolically stable |
Data sourced from referenced studies. nih.gov
Importance of Amino-Naphthalene Scaffolds in Chemical Research
The naphthalene ring system is a foundational scaffold in medicinal chemistry, recognized for its structural rigidity and lipophilic nature, which facilitate interactions with biological macromolecules. researchgate.netnih.gov When functionalized with an amino (-NH2) group, the resulting amino-naphthalene core becomes a versatile platform for developing a wide spectrum of biologically active compounds. nih.govekb.eg
Research has demonstrated that molecules built upon the amino-naphthalene scaffold exhibit a remarkable diversity of pharmacological activities. ekb.egijpsjournal.com The presence of the amino group provides a crucial handle for further chemical modifications, allowing for the synthesis of large libraries of derivatives to explore structure-activity relationships. rsc.org This versatility has established the naphthalene framework as an important building block in the discovery of new therapeutic agents. nih.gov
| Activity Category | Description |
|---|---|
| Anticancer | Activity against various cancer cell lines. nih.gov |
| Antimicrobial | Efficacy against pathogenic bacteria and fungi. ijpsjournal.comrasayanjournal.co.in |
| Anti-inflammatory | Inhibition of inflammatory pathways. ekb.egnih.gov |
| Antiviral | Inhibition of viral replication. nih.gov |
| Anti-neurodegenerative | Potential application in diseases like Alzheimer's. ijpsjournal.com |
| Anticonvulsant | Activity in seizure models. ekb.eg |
A summary of activities documented for various naphthalene-based compounds. nih.govekb.egijpsjournal.comrasayanjournal.co.innih.gov
Scope and Research Objectives Pertaining to 3-(Trifluoromethoxy)naphthalen-2-amine
The specific compound, this compound, represents a logical fusion of the advantageous trifluoromethoxy group and the biologically proven amino-naphthalene scaffold. As such, it stands as a compelling, albeit underexplored, target for synthetic and medicinal chemistry research.
The primary research objectives for a compound like this would be centered on its synthesis and subsequent evaluation to determine if this unique combination of functional groups yields a molecule with valuable properties. Key research aims would likely include:
Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. soton.ac.ukrsc.org
Biological Screening: Investigating the molecule's efficacy across a range of biological assays to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities, which are common for this class of compounds. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogues to understand how modifications to the structure impact biological activity, with the goal of optimizing potency and selectivity.
In Silico and Pharmacokinetic Profiling: Utilizing computational models to predict the molecule's binding modes and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), guiding the design of derivatives with improved drug-like characteristics.
In essence, research into this compound would aim to discover whether the strategic combination of its constituent parts can lead to the development of a novel and potent chemical entity for further study.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO |
| Molecular Weight | 227.19 g/mol |
| CAS Number | 1261677-30-8 |
Basic properties of the target compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-(trifluoromethoxy)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-6H,15H2 |
InChI Key |
HOUNULQAMQVHCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)OC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethoxy Naphthalen 2 Amine
Aromatic Nucleophilic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl compounds bearing strong electron-withdrawing groups. masterorganicchemistry.compressbooks.pub The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing substituents, which stabilize the negatively charged intermediate. pressbooks.pubdalalinstitute.com
In the case of 3-(trifluoromethoxy)naphthalen-2-amine, the trifluoromethoxy (-OCF3) group serves as a powerful activating group for SNAr due to its intense electron-withdrawing inductive effect. mdpi.com This effect makes the naphthalene (B1677914) ring electron-deficient and thus more susceptible to attack by nucleophiles. While there are no specific examples of SNAr reactions on this compound itself in the provided literature, its structure suggests that it could undergo substitution if a suitable leaving group were present at a position ortho or para to the trifluoromethoxy group. The formation of the Meisenheimer intermediate is generally the rate-determining step in these reactions. masterorganicchemistry.com
Computational studies on similar naphthalene systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene, show that the stability of the Meisenheimer complex is crucial in determining the reaction's feasibility and outcome. researchgate.net The presence of intramolecular hydrogen bonding and the nature of the attacking nucleophile can significantly influence the stability of this intermediate. researchgate.net
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds, proceeding through a positively charged carbocation intermediate (arenium ion). uci.edumasterorganicchemistry.com The regiochemical outcome of EAS on a substituted ring is dictated by the electronic properties of the existing substituents.
In this compound, two competing substituent effects are at play:
Amino Group (-NH₂): The amino group is a powerful activating substituent and an ortho, para-director. It strongly donates electron density to the ring via resonance, stabilizing the arenium ion intermediate when attack occurs at the ortho or para positions.
Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) because the resulting carbocation intermediate is more resonance-stabilized than the intermediate formed from attack at the 2-position (β-position). wordpress.compearson.com
Considering the combined influence of the substituents and the inherent reactivity of the naphthalene core, the most probable sites for electrophilic attack are those most activated by the powerful amino group. The positions ortho (C-1) and para (C-4, relative to the amino group) are electronically favored. Given the α-preference of the naphthalene ring, the C-1 position is the most likely site for electrophilic substitution.
Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NH₂ (Amino) | 2 | Strongly Activating | Ortho, Para (to C-1, C-3) |
| -OCF₃ (Trifluoromethoxy) | 3 | Strongly Deactivating | Ortho, Para (to C-2, C-4) |
Reactivity of the Amino Group: Amidation and Derivatization
The primary amino group in this compound is a nucleophilic center and is susceptible to a variety of chemical transformations. These reactions are fundamental for creating derivatives for various applications, including medicinal chemistry and materials science.
Amidation: A common reaction of the amino group is amidation, which involves its reaction with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. This reaction forms a stable amide bond. This derivatization is often used to protect the amino group or to introduce new functional moieties into the molecule.
Other Derivatizations:
Schiff Base Formation: The amino group can react with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and can occur under mild conditions. mdpi.com
Analytical Derivatization: For quantitative analysis, primary amines are often derivatized with fluorogenic reagents to enhance detection sensitivity in techniques like fluorescence spectroscopy. nih.gov Reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives. nih.gov
These derivatization strategies highlight the versatility of the amino group as a synthetic handle for modifying the parent molecule.
Role of the Trifluoromethoxy Group in Modulating Reactivity
The trifluoromethoxy (-OCF₃) group exerts a profound influence on the chemical reactivity of the naphthalene ring system. Its effects are primarily electronic and stem from the high electronegativity of the three fluorine atoms. mdpi.com
Inductive Effect (-I): The fluorine atoms strongly pull electron density away from the methoxy carbon, which in turn withdraws electron density from the aromatic ring through the oxygen atom. This powerful inductive effect deactivates the ring towards electrophilic attack by destabilizing the positively charged arenium ion intermediate.
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, but it is significantly weakened by the electron-withdrawing fluorine atoms.
The net result is that the inductive effect dominates, making the -OCF₃ group a strong deactivator for electrophilic aromatic substitution. Conversely, this strong electron-withdrawing character is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). By withdrawing electron density, the -OCF₃ group can effectively stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. masterorganicchemistry.compressbooks.pub This dual role in modulating reactivity makes the trifluoromethoxy group a valuable substituent in organic synthesis. mdpi.com
Computational Probing of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, intermediate stabilities, and transition states that are often difficult to study experimentally. nih.govresearchgate.net For reactions involving this compound, computational methods can elucidate the complex interplay of substituent effects.
In the context of SNAr reactions, DFT calculations can be used to model the structure and energy of the Meisenheimer complex. researchgate.net A computational study on the SNAr of a related naphthalene derivative with various amines revealed that the stability of this intermediate is highly dependent on both steric and electronic factors of the incoming nucleophile. researchgate.net For instance, less sterically hindered amines were found to form more stable intermediates, correlating with faster reaction rates. researchgate.net Intramolecular hydrogen bonding within the intermediate can also contribute significantly to its stabilization.
The following table, based on principles from computational studies of related systems, illustrates how DFT could be used to predict the relative stability of Meisenheimer complexes formed from a hypothetical SNAr reaction on a naphthalene ring activated by a trifluoromethoxy group.
Hypothetical Relative Energies of Meisenheimer Intermediates Calculated by DFT
| Attacking Nucleophile (Amine) | Key Characteristics | Predicted Relative Energy of Intermediate (ΔE) | Predicted Reactivity |
|---|---|---|---|
| Ammonia (NH₃) | Small, not sterically hindered | 0.0 (Reference) | High |
| Ethylamine | Slightly larger, primary amine | -1.2 kcal/mol | Very High |
| t-Butylamine | Bulky, sterically hindered | +3.5 kcal/mol | Low |
| Diethylamine | Secondary amine, moderate steric hindrance | +2.1 kcal/mol | Moderate |
| Note: Lower relative energy (more negative ΔE) corresponds to a more stable intermediate and a predicted faster reaction rate. Data is illustrative and based on trends observed in computational studies of similar systems. researchgate.net |
These computational models are invaluable for rationalizing experimental observations and for predicting the outcome of new reactions, thereby guiding synthetic efforts.
Comprehensive Spectroscopic and Structural Elucidation of 3 Trifluoromethoxy Naphthalen 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen and carbon atoms within the molecule. Analysis of the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom in the naphthalene (B1677914) ring system.
The ¹H NMR spectrum of 3-(Trifluoromethoxy)naphthalen-2-amine is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The naphthalene moiety contains six aromatic protons, and their exact chemical shifts are influenced by the electronic effects of the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group.
The amino group protons would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons on the naphthalene scaffold will show characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons.
For comparison, the parent compound, 2-naphthalenamine, shows signals in the range of 6.89 to 7.67 ppm. chemicalbook.com The introduction of the strongly electronegative -OCF₃ group at the C-3 position is expected to deshield the adjacent proton at C-4, shifting it downfield. The proton at C-1 will also be significantly affected. The protons on the unsubstituted ring (C-5, C-6, C-7, C-8) will resemble a typical naphthalene pattern, though with minor shifts due to the substituents on the other ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.0 | s | - |
| H-4 | 7.2 - 7.4 | s | - |
| H-5, H-8 | 7.7 - 7.9 | m | ortho, meta |
| H-6, H-7 | 7.3 - 7.5 | m | ortho, meta, para |
| -NH₂ | 3.5 - 5.0 (broad) | s (broad) | - |
Note: These are predicted values based on substituent effects and analysis of related compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The molecule contains 11 distinct carbon signals. The carbon atom of the trifluoromethoxy group (-OCF₃) is expected to appear as a quartet around 120-124 ppm due to coupling with the three fluorine atoms (¹JC-F). The carbon atom attached to the trifluoromethoxy group (C-3) will also be significantly influenced.
The ten carbons of the naphthalene ring will appear in the aromatic region (typically 110-150 ppm). The C-2 carbon, bonded to the amino group, is expected to be shielded and appear at a lower chemical shift compared to unsubstituted naphthalene. Conversely, the C-3 carbon, attached to the electron-withdrawing -OCF₃ group, will be deshielded and shifted downfield. The quaternary carbons (C-2, C-3, C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C-1 | 115 - 120 | Aromatic CH |
| C-2 | 140 - 145 | Quaternary, attached to -NH₂ |
| C-3 | 145 - 150 | Quaternary, attached to -OCF₃ |
| C-4 | 110 - 115 | Aromatic CH |
| C-4a | 128 - 132 | Quaternary |
| C-5 | 125 - 128 | Aromatic CH |
| C-6 | 126 - 129 | Aromatic CH |
| C-7 | 126 - 129 | Aromatic CH |
| C-8 | 122 - 125 | Aromatic CH |
| C-8a | 133 - 136 | Quaternary |
| -CF₃ | 120 - 124 | Quartet (q), large ¹JC-F coupling constant |
Note: These are predicted values. The assignment of specific naphthalene carbons would require 2D NMR data.
To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the naphthalene rings. For instance, correlations would be expected between H-5/H-6, H-6/H-7, and H-7/H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons by observing their correlations with nearby protons. For example, the proton at H-1 should show a correlation to the quaternary carbon C-2, and the proton at H-4 would correlate to C-2, C-3, and C-4a, confirming the 2,3-substitution pattern. mdpi.commdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
As a primary aromatic amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. orgchemboulder.com An N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹. orgchemboulder.com
The trifluoromethoxy group will produce very strong and characteristic C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region. The C-O stretching of the aryl ether linkage would also appear in this fingerprint region.
The naphthalene ring itself gives rise to several signals, including aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium |
| N-H Bending (Scissor) | Primary Amine (-NH₂) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1600 | Variable |
| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |
| C-F Stretch | Trifluoromethoxy (-OCF₃) | 1100 - 1300 | Strong |
| C-O Stretch | Aryl Ether (-O-Ar) | 1200 - 1270 | Strong |
| C-H Out-of-Plane Bending | Naphthalene Ring | 700 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore. The parent 2-naphthalenamine exhibits several absorption maxima, typically around 236, 280, 292, and 340 nm, which are attributed to π→π* electronic transitions within the aromatic system. nih.govnist.gov
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~240 - 250 | Naphthalene Ring |
| π → π | ~280 - 300 | Naphthalene Ring |
| π → π* | ~340 - 360 | Naphthalene Ring |
Note: Values are estimated based on the spectrum of 2-naphthalenamine and expected substituent effects. The solvent can significantly influence the exact position of the maxima.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₈F₃NO), the calculated exact mass is approximately 227.0558 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 227. The fragmentation pattern would likely involve characteristic losses:
Loss of a fluorine atom: [M - F]⁺ at m/z 208.
Loss of the trifluoromethyl radical: [M - CF₃]⁺ at m/z 158. This would be a very common fragmentation pathway.
Cleavage of the C-O bond: Leading to a naphthalenamine radical cation fragment or related structures.
Loss of HCN: A common fragmentation from the aminonaphthalene core, leading to a fragment at [M - HCN]⁺ or subsequent fragments.
The mass spectrum of the parent 2-naphthalenamine shows a strong molecular ion peak at m/z 143 and a significant fragment at m/z 115, corresponding to the loss of HCN. nist.gov Similar fragmentation pathways, originating from the M⁺˙ peak at m/z 227, would be expected for the title compound.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity of Fragment | Plausible Neutral Loss |
| 227 | [M]⁺˙ | - |
| 158 | [M - CF₃]⁺ | ·CF₃ |
| 142 | [C₁₀H₈N]⁺ | ·OCF₃ |
| 115 | [C₉H₇]⁺ | HCN from C₁₀H₈N⁺ fragment |
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific experimental data for the single-crystal X-ray diffraction, Hirshfeld surface analysis, or void analysis of this compound has been found.
Therefore, it is not possible to provide a detailed, data-driven analysis for the following sections as requested. The generation of scientifically accurate content, including data tables and detailed research findings for the subsections below, is contingent upon the public availability of the crystal structure data for this specific compound.
Single-Crystal X-ray Diffraction Analysis
Detailed information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in the searched scientific literature. The determination of these parameters requires a single-crystal X-ray diffraction experiment, the results of which have not been publicly deposited or published.
Hirshfeld Surface Analysis and Intermolecular Interactions
A Hirshfeld surface analysis, which is crucial for the detailed investigation of intermolecular interactions within the crystal lattice, cannot be performed without the foundational crystallographic information file (CIF). Consequently, a quantitative and qualitative description of the intermolecular contacts, such as hydrogen bonding and other non-covalent interactions, specific to the crystal structure of this compound cannot be generated.
Void Analysis within Crystal Structures
Similarly, a void analysis, which calculates the empty spaces within a crystal structure, is dependent on the availability of the compound's crystal structure data. Without this data, it is not possible to determine the volume, shape, and nature of any voids within the crystal lattice of this compound.
Advanced Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. arxiv.org DFT methods are employed to predict a wide range of molecular properties by calculating the electron density of a molecule, providing a balance between accuracy and computational cost. researchgate.net
Geometric optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(Trifluoromethoxy)naphthalen-2-amine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or higher), can predict its equilibrium geometry. researchgate.netresearchgate.net This process systematically adjusts the positions of the atoms until the forces on each atom are minimized, thus locating a minimum on the potential energy surface.
The optimization yields precise predictions of structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For the naphthalene (B1677914) core, C-C bond lengths are expected to be characteristic of aromatic systems. The introduction of the amine (-NH₂) and trifluoromethoxy (-OCF₃) groups is predicted to cause localized distortions in the naphthalene ring due to steric and electronic effects. The C-N and C-O bond lengths will reflect the influence of the aromatic system and the electron-withdrawing nature of the trifluoromethyl group.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: These are representative values based on typical DFT calculations for similar aromatic compounds. Actual values would be obtained from a specific computational output.
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-N | ~1.38 Å | |
| C-O | ~1.36 Å | |
| O-CF₃ | ~1.42 Å | |
| C-F | ~1.35 Å | |
| N-H | ~1.01 Å | |
| Bond Angles | ||
| C-C-N | ~121° | |
| C-C-O | ~118° | |
| C-O-C(F₃) | ~119° | |
| Dihedral Angles | ||
| C-C-N-H | ~0° or ~180° | |
| C-C-O-C(F₃) | Varies (see Conformational Analysis) |
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational degrees of freedom are around the C(naphthalene)-N and C(naphthalene)-O bonds.
A Potential Energy Surface (PES) scan is performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process maps out the energy landscape, identifying low-energy conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.netrug.nl For the trifluoromethoxy group, rotation around the C-O bond would be a primary focus to determine the most stable orientation of the -CF₃ group relative to the naphthalene plane. Similarly, the orientation of the amine group's hydrogen atoms is also subject to conformational preferences. The results of a PES study are crucial for understanding the molecule's flexibility and the relative populations of its different conformers at thermal equilibrium.
Electronic Structure and Reactivity Descriptors
Beyond geometry, computational methods provide a detailed picture of a molecule's electronic distribution and its implications for chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be localized predominantly on the electron-rich naphthalene ring and the nitrogen atom of the amine group, as the lone pair on the nitrogen significantly contributes to this orbital. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. youtube.com
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. The LUMO is likely distributed over the aromatic system, with significant contributions from the electron-withdrawing trifluoromethoxy group. The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. youtube.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Primary Localization | Role in Reactivity | Energy Level (Conceptual) |
| HOMO | Amine group and Naphthalene π-system | Nucleophilic sites, electron donation | High (relative to LUMO) |
| LUMO | Naphthalene π-system and Trifluoromethoxy group | Electrophilic sites, electron acceptance | Low (relative to HOMO) |
| Energy Gap | E(LUMO) - E(HOMO) | Indicator of chemical stability and reactivity | Moderate to Low |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net
The color scheme typically ranges from red (most negative potential) to blue (most positive potential):
Red/Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for attack by electrophiles. For this compound, such regions are expected around the nitrogen atom of the amine group (due to its lone pair) and the oxygen and fluorine atoms of the trifluoromethoxy group. researchgate.netvaia.com
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, often associated with hydrogen atoms bonded to electronegative atoms. These are the most likely sites for attack by nucleophiles. The hydrogen atoms of the amine group (-NH₂) are predicted to be the most positive sites on the molecule. researchgate.net
Green Regions: Represent areas of near-neutral potential.
The MEP map provides a comprehensive picture of how a molecule will interact with other charged or polar species.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are theoretical tools used to analyze the nature of chemical bonding in a molecule. researchgate.net They provide a quantitative measure of electron localization in 3D space, offering a bridge between quantum mechanical electron density and the classical Lewis structure concepts of bonds and lone pairs. jussieu.frjussieu.fr
Electron Localization Function (ELF): ELF values range from 0 to 1. taylorandfrancis.com Regions with high ELF values (approaching 1) correspond to areas where there is a high probability of finding a localized electron pair, such as covalent bonds, lone pairs, and atomic cores. aps.org Regions with low ELF values indicate areas of delocalized electrons or low electron density.
Localized Orbital Locator (LOL): Similar to ELF, LOL also visualizes regions of high electron localization. It is particularly effective at highlighting the boundaries between localized electronic domains. researchgate.net
For this compound, an ELF or LOL analysis would visualize high localization in the C-C, C-H, C-N, N-H, C-O, and C-F bond regions. Furthermore, distinct localization basins corresponding to the lone pairs on the nitrogen, oxygen, and fluorine atoms would be clearly identifiable, providing a detailed and intuitive representation of the molecule's electronic bonding structure. taylorandfrancis.com
Mulliken Atomic Charges and Natural Population Analysis (NPA)
Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods used to calculate partial atomic charges. materialsproject.orgstackexchange.com
Mulliken analysis, one of the earliest methods, partitions the total electron population among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.orgchemrxiv.org However, it is known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. materialsproject.orgwikipedia.org
Natural Population Analysis (NPA), developed as part of the Natural Bond Orbital (NBO) methodology, offers a more robust alternative. iupac.orgiupac.org NPA calculates charges based on the occupancies of orthonormal natural atomic orbitals. researchgate.net This approach largely resolves the basis set dependency issues seen in Mulliken analysis, providing a more stable and chemically intuitive description of electron distribution, even in compounds with high ionic character. iupac.orgresearchgate.netnih.gov NPA charges rigorously satisfy the Pauli exclusion principle, ensuring orbital occupancies are between 0 and 2. iupac.orgiupac.org
In a theoretical study of a related Schiff base, (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, DFT calculations were used to determine the charge distribution. The analysis revealed significant charge localization. For instance, the oxygen atom (O1) exhibited a considerable negative charge, while the nitrogen atom (N1) also showed a net negative charge. Conversely, the hydrogen atom (H1) attached to the oxygen was found to be positively charged, indicative of its acidic nature. The carbon atoms of the trifluoromethyl group also carry positive charges, influenced by the high electronegativity of the fluorine atoms.
| Atom | Calculated Charge (e) |
|---|---|
| O1 | -0.672 |
| N1 | -0.342 |
| F1 | -0.354 |
| F2 | -0.355 |
| F3 | -0.357 |
| H1 | 0.430 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting a molecular wavefunction in terms of localized, chemically intuitive units like bonds, lone pairs, and antibonds. researchgate.netuni-muenchen.de This method provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.netmaterialsciencejournal.org
The stability of a molecule can be linked to these hyperconjugative interactions, where electron density from a filled bonding (σ) or lone pair (n) orbital is donated into an adjacent empty antibonding (σ* or π*) orbital. taylorandfrancis.comyoutube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.dematerialsciencejournal.org A larger E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and stabilization of the system. materialsciencejournal.org
For (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions that contribute to its stability. Key interactions include the delocalization of electron density from the oxygen lone pair (LP(1) O1) to adjacent antibonding orbitals and from the π orbitals of the aromatic rings to other π* antibonding orbitals. These interactions underscore the conjugated nature of the molecular system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O1 | π(C1-C10) | 31.01 |
| π(C1-C10) | π(C2-C3) | 20.84 |
| π(C2-C3) | π(C4-C5) | 19.79 |
| π(C6-C7) | π(C8-C9) | 22.18 |
| π(C12-C13) | π*(C14-C15) | 21.82 |
Spectroscopic Property Simulations
Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of quantum chemistry in structure elucidation. acs.org The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. rsc.orgq-chem.comacs.org This method effectively addresses the issue of gauge-origin dependence, which can affect the accuracy of magnetic property calculations. q-chem.com
Calculations are typically performed on an optimized molecular geometry. The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso. youtube.com
Theoretical ¹H and ¹³C NMR chemical shifts for (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate were calculated using the GIAO method at the B3LYP/6-31G(d,p) level. The results show a strong linear correlation with the experimental chemical shifts, demonstrating the utility of this method in assigning NMR spectra.
| Atom | Calculated ¹³C | Experimental ¹³C | Atom | Calculated ¹H | Experimental ¹H |
|---|---|---|---|---|---|
| C1 | 120.3 | 119.5 | H1 | 15.4 | 15.7 |
| C7 | 164.6 | 159.0 | H2 | 9.6 | 9.4 |
| C11 | 150.9 | 148.9 | H10 | 8.1 | 8.0 |
| C16 (CF₃) | 125.1 | 123.9 | H12 | 7.8 | 7.8 |
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.netmdpi.comnih.gov It provides insights into the nature of electronic transitions, typically by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net
The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net Comparing the calculated spectrum with the experimental one allows for the assignment of absorption bands to specific electronic transitions (e.g., π → π* or n → π*). researchgate.net
The electronic absorption spectrum of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate was simulated using TD-DFT calculations in ethanol (B145695) as a solvent. The calculations predicted two main absorption bands that correspond well with the experimental spectrum. The major transitions were identified as arising from HOMO to LUMO excitations, characteristic of π → π* transitions within the conjugated system. researchgate.net
| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution | |
|---|---|---|---|---|
| Band 1 | 448 | 437 | 0.4852 | HOMO → LUMO (98%) |
| Band 2 | 326 | 321 | 0.2031 | HOMO-1 → LUMO (94%) |
Nonlinear Optical (NLO) Properties Calculations
Molecules with large differences in ground-state and excited-state dipole moments often exhibit significant nonlinear optical (NLO) properties. researchgate.net These properties are of great interest for applications in optoelectronics and photonics. journaleras.com Computational DFT methods are frequently used to predict the NLO response of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). tandfonline.comjmcs.org.mxanalis.com.my
The first hyperpolarizability (β) is a key indicator of second-order NLO activity. journaleras.com Molecules with a large β value are promising candidates for NLO materials. journaleras.com The magnitude of β is highly dependent on intramolecular charge transfer, which is often facilitated by having electron-donating and electron-accepting groups connected by a π-conjugated system. analis.com.my
DFT calculations at the B3LYP/6-31G(d,p) level were performed to evaluate the NLO properties of (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. The calculations yielded values for the dipole moment, polarizability, and first hyperpolarizability. The calculated first hyperpolarizability was found to be significantly larger than that of urea, a standard reference material for NLO studies, indicating that this class of compounds possesses a noteworthy NLO response. researchgate.net
| Parameter | Calculated Value |
|---|---|
| μ (Debye) | 7.729 |
| α (esu) | -3.411 x 10⁻²³ |
| β (esu) | 1.096 x 10⁻²⁹ |
Thermodynamic Property Calculations
The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and heat capacity (Cp), are crucial for understanding its stability and reactivity. These properties for this compound can be estimated using computational chemistry methods, typically based on density functional theory (DFT) or other ab initio approaches.
The calculation process generally involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy.
Energy Calculation: A high-level single-point energy calculation is performed to obtain an accurate electronic energy.
Below is an illustrative table of how thermodynamic properties might be presented for this compound, based on hypothetical DFT calculations at a standard level of theory (e.g., B3LYP/6-311++G(d,p)) at 298.15 K.
| Thermodynamic Property | Symbol | Hypothetical Calculated Value | Unit |
| Standard Enthalpy of Formation (gas) | ΔHf° | -750 to -850 | kJ/mol |
| Standard Gibbs Free Energy of Formation (gas) | ΔGf° | -500 to -600 | kJ/mol |
| Standard Entropy (gas) | S° | 450 to 500 | J/(mol·K) |
| Heat Capacity (Constant Pressure, gas) | Cp | 250 to 300 | J/(mol·K) |
Note: These values are hypothetical and intended for illustrative purposes, as specific literature data for this compound is unavailable.
Solvation Model Effects in Computational Studies
The behavior of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models are essential in computational chemistry to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is one of the most widely used methods. wikipedia.orgnih.govuni-muenchen.de In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
The free energy of solvation (ΔGsolv) is a key parameter derived from these studies and is composed of several terms, including electrostatic interactions, dispersion-repulsion, and the energy required to create the solute cavity. wikipedia.orgresearchgate.net
For this compound, the choice of solvent would significantly impact its calculated properties. The presence of the amine group allows for hydrogen bonding with protic solvents (like water or methanol), while the aromatic naphthalene core and the fluorinated group contribute to its behavior in non-polar solvents.
The accuracy of a PCM calculation depends on the definition of the solute cavity and the dielectric constant of the solvent. Different versions of PCM, such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (C-PCM), may yield slightly different results. wikipedia.orgq-chem.com Studies on substituted anilines have demonstrated that incorporating solvation effects improves the accuracy of predictive models for molecular properties and reactivity. nih.gov
An illustrative table showing the hypothetical calculated solvation free energy of this compound in different solvents using a PCM approach is presented below.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (ΔGsolv) |
| n-Heptane | 1.9 | -10 to -15 kJ/mol |
| Toluene | 2.4 | -15 to -20 kJ/mol |
| Acetone | 20.7 | -30 to -35 kJ/mol |
| Methanol | 32.7 | -35 to -40 kJ/mol |
| Water | 78.4 | -40 to -45 kJ/mol |
Note: These values are illustrative, based on trends observed for similar aromatic amines and fluorinated compounds, and are not from direct calculations on this compound.
The trend shows a more favorable (more negative) solvation free energy in more polar solvents, which is expected for a polar molecule containing a hydrogen-bond-donating amine group.
Research on Derivatives and Analogues of 3 Trifluoromethoxy Naphthalen 2 Amine
Trifluoromethyl-Substituted Naphthalene (B1677914) Amines
Research in this area has explored various synthetic methodologies to introduce trifluoromethyl groups at different positions on the naphthalene ring. These methods often involve multi-step syntheses starting from commercially available naphthalene precursors. The development of efficient and regioselective trifluoromethylation reactions remains an active area of investigation. mdpi.com The resulting trifluoromethyl-substituted naphthalene amines serve as crucial building blocks for more complex molecular architectures.
Schiff Bases Incorporating Trifluoromethylphenyl and Naphthalene Moieties
Schiff bases, characterized by the imine or azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netjetir.org The reaction involving trifluoromethyl-substituted anilines and naphthaldehydes, or vice versa, yields Schiff bases with a unique combination of electronic and steric properties. nih.gov These compounds are of significant interest due to their applications in coordination chemistry as ligands for metal complexes and in materials science for the development of novel dyes and liquid crystals. newsama.comnih.gov
The synthesis of these Schiff bases is typically a straightforward process, often achieved by refluxing the amine and aldehyde in an alcoholic solvent, sometimes with acid catalysis. jetir.org The resulting compounds are generally stable and can be characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy. researchgate.net The presence of both the trifluoromethylphenyl and naphthalene moieties in the same molecule can lead to interesting photophysical properties. newsama.com
Table 1: Examples of Synthesized Schiff Bases
| Starting Amine | Starting Aldehyde/Ketone | Resulting Schiff Base | Reference |
| 3-(Trifluoromethyl)aniline | 2-Hydroxy-1-naphthaldehyde | (E)-2-(((3-(Trifluoromethyl)phenyl)imino)methyl)naphthalen-1-ol | nih.gov |
| Naphthylamine | 4-(Trifluoromethyl)benzaldehyde | (E)-N-(4-(Trifluoromethyl)benzylidene)naphthalen-1-amine | newsama.com |
| 2-Aminonaphtho[1,2-d]thiazole | Salicylaldehyde | 2-(2′-Hydroxy)benzylideneaminonaphthothiazole | nih.gov |
This table is for illustrative purposes and may not be exhaustive.
N-Trifluoromethylated Amides and Amines
The direct attachment of a trifluoromethyl group to a nitrogen atom (N-CF3) imparts unique properties to the resulting amine or amide. nih.gov This substitution dramatically lowers the basicity of the nitrogen atom due to the strong electron-withdrawing effect of the CF3 group. chinesechemsoc.org The synthesis of N-trifluoromethylated compounds has been an area of increasing interest, with several methods being developed for the efficient N-trifluoromethylation of amines. acs.orgresearchgate.netnih.gov
These synthetic strategies often involve the use of specialized fluorinating reagents. acs.org For instance, one approach involves the reaction of dithiocarbamates, derived from secondary amines, with fluorinating agents. nih.gov Another method utilizes carbon disulfide and silver fluoride (B91410) as reagents for the N-trifluoromethylation of amines. chinesechemsoc.org The stability of N-trifluoromethyl amines can be a concern, as some are prone to hydrolysis. nih.gov However, N-trifluoromethyl amides and azoles generally exhibit greater stability. nih.gov
Naphthoquinone Derivatives with Trifluoromethylated Arylamines
Naphthoquinones are a class of bicyclic aromatic compounds that are known for their diverse chemical reactivity and biological activities. The reaction of trifluoromethylated arylamines with substituted naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, leads to the formation of novel aminonaphthoquinone derivatives. rsc.orgresearchgate.net These reactions typically proceed via nucleophilic substitution, where the amino group of the arylamine displaces a leaving group on the naphthoquinone ring. rsc.org
The resulting 2-amino-1,4-naphthoquinone derivatives bearing a trifluoromethylphenyl substituent have been synthesized and characterized. rsc.orgscispace.com Further reactions of these aminonaphthoquinones with thiols can lead to the formation of sulfanyl-1,4-naphthoquinone derivatives. rsc.org These compounds have been investigated for their potential applications in various fields, leveraging the combined properties of the naphthoquinone core and the trifluoromethylated arylamine substituent. researchgate.netrsc.org
Table 2: Synthesis of Naphthoquinone Derivatives
| Naphthoquinone Precursor | Trifluoromethylated Arylamine | Product Type | Reference |
| 2,3-Dichloro-1,4-naphthoquinone | 2-(Trifluoromethyl)aniline | 2-(2-(Trifluoromethyl)phenylamino)-3-chloro-1,4-naphthoquinone | rsc.org |
| 2,3-Dichloro-1,4-naphthoquinone | 3-(Trifluoromethyl)aniline | 2-(3-(Trifluoromethyl)phenylamino)-3-chloro-1,4-naphthoquinone | rsc.org |
| 2,3-Dichloro-1,4-naphthoquinone | 4-(Trifluoromethyl)aniline | 2-(4-(Trifluoromethyl)phenylamino)-3-chloro-1,4-naphthoquinone | rsc.org |
This table is for illustrative purposes and may not be exhaustive.
Structure-Reactivity Relationships in Functionalized Naphthalenes
The reactivity of the naphthalene ring is significantly influenced by the nature and position of its substituents. The presence of both an amino group and a trifluoromethoxy group on the naphthalene scaffold, as in 3-(trifluoromethoxy)naphthalen-2-amine, creates a complex interplay of electronic effects that govern its chemical behavior. The amino group is an activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group.
Understanding the structure-reactivity relationships is crucial for predicting the outcome of chemical reactions and for the rational design of new functionalized naphthalene derivatives. nih.govnih.gov For instance, in electrophilic aromatic substitution reactions, the position of attack will be determined by the combined directing effects of the existing substituents. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electron distribution and reactivity of these molecules. researchgate.net The interplay of these substituent effects is a key consideration in the strategic functionalization of the naphthalene core to synthesize more complex and potentially useful molecules. nih.govrsc.org
Advanced Material Science and Catalytic Applications
Organic Light-Emitting Diode (OLED) Components and Optoelectronic Properties
Aromatic amines and their derivatives are fundamental components in the architecture of Organic Light-Emitting Diodes (OLEDs), primarily serving as hole-transporting materials (HTMs). rsc.org The function of the hole-transport layer (HTL) is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons, thereby enhancing recombination efficiency within the device. rsc.orgtandfonline.com
Naphthalene-based aromatic amines are a well-established class of HTMs. Their rigid, planar structure contributes to good charge mobility and high thermal stability, which are critical for the operational lifetime and performance of OLED devices. mdpi.comresearchgate.net A high glass transition temperature (Tg) is particularly desirable as it helps maintain the amorphous morphology of the thin film, preventing crystallization that can lead to device failure. mdpi.com Materials like N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) are widely used as benchmark HTMs due to these favorable properties. tandfonline.comnih.gov
While direct optoelectronic data for 3-(Trifluoromethoxy)naphthalen-2-amine is not extensively documented in public literature, its potential can be inferred from its structural components. The trifluoromethoxy (-OCF3) group is known to significantly influence the electronic properties and stability of organic molecules. nih.gov It is a highly lipophilic and metabolically stable group that can enhance the volatility and film-forming characteristics of materials used in vacuum deposition processes for OLED fabrication. nih.gov Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, which is a critical parameter for matching the work function of the anode (like ITO) and reducing the energy barrier for hole injection. nih.gov
Below is a table comparing the properties of a standard naphthalene-based HTM with the projected influence of trifluoromethoxy substitution.
| Property | Standard Naphthalene (B1677914) HTM (e.g., NPB) | Projected Effect of 3-(Trifluoromethoxy) Group | Rationale |
| Hole Mobility | High | Potentially modified | The electron-withdrawing nature of the -OCF3 group can alter electron density on the naphthalene core, influencing intermolecular electronic coupling. |
| Glass Transition Temp (Tg) | High (e.g., ~96°C for NPB) | Potentially enhanced | Increased molecular weight and polarity may lead to stronger intermolecular interactions, raising Tg. |
| HOMO Energy Level | Matched for efficient hole injection | Lowered (stabilized) | The inductive effect of the trifluoromethoxy group can stabilize the HOMO level, which can be fine-tuned for better energy alignment with anodes. |
| Morphological Stability | Good | Enhanced | The lipophilicity and steric bulk of the -OCF3 group can improve solubility and promote the formation of stable amorphous films. nih.gov |
| Chemical/Metabolic Stability | Moderate | Enhanced | The C-F bonds in the trifluoromethoxy group are exceptionally strong, imparting high resistance to chemical and thermal degradation. nih.gov |
This table is generated based on established principles of physical organic chemistry and material science.
Catalytic Roles of Trifluoromethanesulfonamide Derivatives
The amine group of this compound serves as a synthetic handle to prepare N-aryl trifluoromethanesulfonamides, also known as triflamides. These derivatives are of significant interest in catalysis due to the unique properties imparted by the trifluoromethanesulfonyl (triflyl) group (-SO2CF3). The triflyl group is one of the most powerful electron-withdrawing groups in organic chemistry. mdpi.com
When the amine of this compound is converted to its corresponding triflamide, N-(3-(trifluoromethoxy)naphthalen-2-yl)trifluoromethanesulfonamide, the resulting compound exhibits strong Brønsted acidity at the N-H bond. mdpi.com This high acidity allows the triflamide and its derivatives to function as potent catalysts in a variety of organic transformations, including Friedel-Crafts reactions, cycloadditions, and condensation reactions.
The catalytic activity of trifluoromethanesulfonamide derivatives stems from several key features:
High Acidity: The N-H proton is highly acidic, enabling them to act as strong Brønsted acid catalysts.
Lipophilicity: The presence of fluorinated groups increases solubility in organic solvents, which is advantageous for homogeneous catalysis.
Catalyst Activation: They can act as ligands or additives to modulate the activity of metal catalysts. For instance, triflimide (Tf2NH) is used in conjunction with gold or copper catalysts for various synthetic applications. mdpi.com
Nitrogen Source: In certain reactions, triflamides can function as a source of nitrogen for C-N bond formation. nih.gov
The general process involves the reaction of the parent amine with trifluoromethanesulfonyl chloride or anhydride in the presence of a base. The resulting N-aryl triflamide can then be employed as a catalyst or as a key reagent in multi-step synthetic sequences. For example, photoredox catalysis protocols can utilize N-acyl sulfonamides to generate electrophilic nitrogen-centered radicals, which are valuable for constructing complex arylethylamine structures found in many pharmaceuticals. nih.gov
Building Block Utility in Specialty Chemicals
This compound is a valuable building block for the synthesis of complex, high-value specialty chemicals. Its utility is derived from the reactivity of the 2-aminonaphthalene scaffold, which allows for its incorporation into larger molecular frameworks such as dyes, pigments, and functional materials. The parent compound, 2-naphthylamine, has historically been a cornerstone intermediate in the dye industry. wikipedia.org
The primary reaction that underscores its utility is diazotization, where the primary amine group (-NH2) is treated with nitrous acid to form a highly reactive diazonium salt. This intermediate can then be subjected to a variety of coupling reactions, most notably with electron-rich aromatic compounds (like phenols or other amines), to form azo compounds. Azo compounds are characterized by the -N=N- linkage and constitute the largest class of commercial dyes.
By using this compound as the starting material, chemists can introduce the trifluoromethoxy-naphthalene moiety into the final product. The inclusion of the -OCF3 group can confer desirable properties to these specialty chemicals, including:
Enhanced Stability: Increased resistance to light, heat, and chemical degradation. nih.gov
Modified Color: The electronic effects of the substituent can tune the absorption spectrum of a dye, altering its color.
Solubility Control: The lipophilic nature of the -OCF3 group can improve solubility in organic solvents or polymer matrices. nih.gov
Beyond dyes, 2-aminonaphthalene derivatives are precursors to a wide range of organic compounds. They can be used in the synthesis of pharmaceuticals, agrochemicals, and polymers. The Bucherer reaction, for example, is a reversible conversion of a naphthol to a naphthylamine, highlighting the synthetic interchangeability and importance of this class of compounds as intermediates. wikipedia.orgresearchgate.net Therefore, this compound serves as a specialized building block for creating functional molecules where the specific electronic and steric properties of the trifluoromethoxy group are required.
| Compound Class | Parent Scaffold | Key Reaction | Application of Derivative |
| Azo Dyes | 2-Aminonaphthalene | Diazotization & Azo Coupling | Pigments for textiles, plastics, and inks. wikipedia.org |
| Sulfonic Acid Derivatives | 2-Aminonaphthalene | Sulfonation | Precursors for water-soluble dyes and colorants. wikipedia.org |
| Pharmaceutical Intermediates | Arylethylamines | C-N Bond Formation | Synthesis of biologically active molecules. nih.gov |
| Polymer Monomers | Naphthalene Diamines | Polycondensation | Production of high-performance polyimides for electronics. researchgate.net |
Conclusion and Future Research Perspectives
Summary of Current Research Landscape
The current research landscape for 3-(Trifluoromethoxy)naphthalen-2-amine is effectively a blank slate. Extensive searches of chemical and academic databases yield no specific studies, synthetic protocols, or analytical data for this compound. The trifluoromethoxy group is recognized for its unique electronic properties and its ability to enhance metabolic stability and lipophilicity in drug candidates. mdpi.com Similarly, the naphthalen-2-amine scaffold is a known structural motif in medicinal chemistry and materials science. However, the synergistic or individual contributions of these components within the specific isomeric arrangement of this compound remain unexplored. The absence of any dedicated research indicates that this compound has likely not been synthesized or, if it has, the findings have not been disseminated in publicly accessible literature.
Identification of Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap is the very existence and fundamental properties of this compound. Key research avenues that could emerge include:
Synthesis and Characterization: The initial and most critical step would be the development of a reliable synthetic route to produce this compound. Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.
Physicochemical Properties: Investigation into its fundamental physicochemical properties, including solubility, pKa, lipophilicity (logP), and thermal stability, would provide foundational data for any future applications.
Pharmacological Screening: Given the prevalence of both the trifluoromethoxy group and the naphthalen-2-amine core in bioactive molecules, an initial broad-based pharmacological screening could uncover potential therapeutic applications.
Materials Science Applications: Naphthalene (B1677914) derivatives have been explored for their utility in organic electronics and as fluorescent probes. researchgate.net Research into the optical and electronic properties of this compound could reveal its potential in these areas.
Potential for Further Synthetic Innovation
The synthesis of this compound presents an opportunity for synthetic innovation. While general methods for the synthesis of substituted naphthalenamines exist, the specific placement of the trifluoromethoxy group at the 3-position and the amine at the 2-position may require a multi-step, regioselective approach. Challenges could include the introduction of the trifluoromethoxy group onto the naphthalene ring and the subsequent selective amination. Overcoming these challenges could lead to the development of novel synthetic methodologies applicable to a broader range of trifluoromethoxylated aromatic compounds.
Expanding Theoretical and Computational Approaches
In the absence of experimental data, theoretical and computational chemistry can provide initial insights into the potential properties of this compound.
Table 1: Potential Areas for Theoretical and Computational Investigation
| Research Area | Computational Method | Potential Insights |
| Molecular Geometry and Electronic Structure | Density Functional Theory (DFT) | Prediction of bond lengths, bond angles, and electronic distribution. |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra to guide experimental work. |
| Reactivity and Reaction Mechanisms | Transition State Theory, Molecular Dynamics | Exploration of potential synthetic pathways and prediction of reactivity. |
| Pharmacokinetic Properties (ADME) | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of absorption, distribution, metabolism, and excretion properties. |
These computational studies could serve as a valuable precursor to experimental work, helping to prioritize research efforts and guide the design of synthetic and analytical protocols. researchgate.net The application of these in-silico tools will be instrumental in mapping the uncharted territory of this compound's chemical space.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Molecular docking studies : Assess interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- Crystallographic data validation : Computational tools like Mercury (CCDC) cross-validate experimental bond lengths and angles .
What challenges arise in the crystallographic analysis of fluorinated naphthalene derivatives, and how are they addressed?
Advanced Research Question
Fluorine’s high electron density can cause twinned crystals or weak diffraction. Solutions include:
- High-resolution data collection : Synchrotron sources improve signal-to-noise ratios for accurate refinement .
- SHELXL refinement : Robust handling of disorder and anisotropic displacement parameters, especially for trifluoromethoxy groups .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) to rationalize packing motifs .
How is the biological activity of this compound evaluated in medicinal chemistry research?
Advanced Research Question
- Structure-Activity Relationship (SAR) studies : Systematic modification of the trifluoromethoxy and amine groups to assess impact on potency .
- Fluorine-18 labeling : Radiolabeled analogs enable PET imaging to study biodistribution and target engagement .
- In vitro assays : Fluorinated analogs are screened against disease-relevant targets (e.g., kinases) to evaluate inhibition constants (Kᵢ) .
What strategies mitigate contradictions in spectroscopic data for fluorinated aromatic amines?
Advanced Research Question
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in trifluoromethoxy groups) that obscure peak splitting .
- Isotopic labeling : Deuterated solvents or ¹⁹F-decoupling enhances spectral clarity in crowded regions .
- Cross-validation with HRMS : Confirms molecular integrity when unexpected peaks arise .
How are reaction conditions optimized for large-scale synthesis without compromising yield?
Advanced Research Question
- Flow chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of trifluoromethoxy groups) .
- Catalyst screening : Ligand-controlled nickel or palladium systems improve turnover in cross-coupling steps .
- Green chemistry principles : Solvent selection (e.g., acetone/K₂CO₃) enhances sustainability while maintaining efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
